molecular formula C16H14ClN3O2 B1209296 N-Amidinobenzylphthalimide CAS No. 62898-74-2

N-Amidinobenzylphthalimide

Cat. No. B1209296
CAS RN: 62898-74-2
M. Wt: 315.75 g/mol
InChI Key: ADZXQXRQZKBIEN-UHFFFAOYSA-N
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Description

N-Amidinobenzylphthalimide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an amidine group and a phthalimide moiety. This compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Amidinobenzylphthalimide involves the conversion of benzylphthalimide to N-amidinobenzylphthalimide through a series of reactions.

Starting Materials
Benzylphthalimide, Ammonium hydroxide, Methanol, Hydrochloric acid, Sodium hydroxide, Chloroform, Sodium chloride

Reaction
Benzylphthalimide is dissolved in methanol, Ammonium hydroxide is added to the solution and the mixture is heated, The reaction mixture is cooled and the resulting solid is filtered and washed with water, The solid is dissolved in hydrochloric acid and the resulting solution is heated, Sodium hydroxide is added to the solution to adjust the pH to basic, Chloroform is added to the solution and the mixture is extracted, The chloroform layer is separated and washed with water, The chloroform layer is dried over sodium chloride, The solvent is evaporated to obtain N-Amidinobenzylphthalimide as a solid

Mechanism Of Action

The mechanism of action of N-Amidinobenzylphthalimide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular metabolism. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to disrupt the cell membrane of microorganisms, leading to their death.

Biochemical And Physiological Effects

N-Amidinobenzylphthalimide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Amidinobenzylphthalimide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. It also has potential applications in the field of organic electronics and as a photosensitizer for photodynamic therapy. However, one of the limitations of using N-Amidinobenzylphthalimide is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of N-Amidinobenzylphthalimide. One direction is the development of new antibiotics based on its antimicrobial properties. Another direction is the development of new fluorescent probes for the detection of metal ions. In addition, further studies are needed to determine its safety and efficacy in vivo, as well as its potential applications in the treatment of oxidative stress-related and inflammatory diseases.

Scientific Research Applications

N-Amidinobenzylphthalimide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been shown to have potential applications in the field of organic electronics and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2.ClH/c17-14(18)11-7-5-10(6-8-11)9-19-15(20)12-3-1-2-4-13(12)16(19)21;/h1-8H,9H2,(H3,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZXQXRQZKBIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978672
Record name 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Amidinobenzylphthalimide

CAS RN

62898-74-2
Record name N-Amidinobenzylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062898742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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